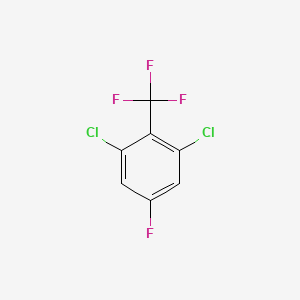

2,6-Dichloro-4-fluorobenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, along with a trifluoromethyl group. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method starts with 4-chlorobenzotrifluoride, which undergoes a halogenation reaction to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichloro-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Applications De Recherche Scientifique

2,6-Dichloro-4-fluorobenzotrifluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology and Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including insecticides and herbicides.

Industry: It is employed in the production of specialty chemicals and materials, such as polymers and coatings

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4-fluorobenzotrifluoride involves its interaction with specific molecular targets, depending on its application. In the context of pharmaceuticals, it may act as a precursor to active compounds that interact with biological pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

4-Chlorobenzotrifluoride: Similar in structure but lacks the additional chlorine and fluorine atoms.

2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms but lacks the fluorine atom.

3,5-Dichloro-4-fluorobenzotrifluoride: Similar but with different positions of chlorine and fluorine atoms

Uniqueness: 2,6-Dichloro-4-fluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of various specialized compounds .

Activité Biologique

2,6-Dichloro-4-fluorobenzotrifluoride (DCFB) is a chlorinated aromatic compound that has garnered attention due to its unique biological properties and potential applications in pharmaceuticals and agrochemicals. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCFB is characterized by the presence of two chlorine atoms and one fluorine atom on a benzene ring that is also substituted with three trifluoromethyl groups. This configuration influences its reactivity and biological interactions. The electronegative halogens contribute to the compound's metabolic stability and bioavailability, which are critical factors in drug development .

Mechanisms of Biological Activity

The biological activity of DCFB can be attributed to several mechanisms:

- Enzyme Interaction: DCFB may interact with various enzymes, potentially leading to alterations in metabolic pathways. The halogen substituents can enhance binding affinity to biological targets, influencing enzyme kinetics and activity.

- Antimicrobial Properties: Preliminary studies suggest that DCFB exhibits antimicrobial and antifungal properties. These effects may be linked to its ability to disrupt cellular processes in microorganisms .

- Electrophilic Character: The compound's electrophilic nature allows it to participate in nucleophilic substitutions, which can lead to the formation of more biologically active derivatives.

Antimicrobial Activity

A study investigating the antimicrobial effects of DCFB revealed promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting that DCFB could be developed as a potential antimicrobial agent.

| Organism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

This data highlights the compound's potential as an alternative treatment option in the face of rising antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines showed that DCFB has selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines were significantly lower than those for non-cancerous cells, indicating a favorable therapeutic window.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

| HEK293 (Normal Cells) | 25.0 |

These findings suggest that DCFB may have potential as an anti-cancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized DCFB through a multi-step process involving halogenation and trifluoromethylation. Following synthesis, the compound was evaluated for its biological activity against various pathogens. The study concluded that modifications to the halogen substituents could enhance antimicrobial efficacy, suggesting pathways for developing more potent derivatives.

Case Study 2: Environmental Impact Assessment

Research examining the environmental persistence of DCFB indicated that while it is stable under standard conditions, its degradation products may exhibit different biological activities. This aspect is crucial for assessing both therapeutic applications and environmental safety .

Propriétés

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFIIGQPVHNLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.